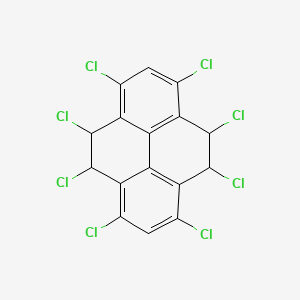![molecular formula C16H18N4O B11714126 {[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea is a complex organic compound that features a unique structure combining an isoquinoline moiety with a cyclohexylidene group linked to an amino urea
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through various methods, such as the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions.
Cyclohexylidene Formation: The cyclohexylidene group can be introduced via a cyclization reaction involving cyclohexanone and appropriate reagents.
Coupling with Amino Urea: The final step involves coupling the isoquinoline derivative with the cyclohexylidene group and amino urea under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the cyclohexylidene group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the amino urea group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted urea derivatives.
Aplicaciones Científicas De Investigación
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may bind to active sites, while the cyclohexylidene and amino urea groups facilitate the compound’s stability and specificity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds like papaverine and noscapine, which also contain the isoquinoline moiety.
Cyclohexylidene Derivatives: Compounds with similar cyclohexylidene structures, such as cyclohexylamine derivatives.
Amino Urea Derivatives: Compounds like thiourea and semicarbazide, which share the amino urea functional group.
Uniqueness
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea is unique due to its combination of the isoquinoline, cyclohexylidene, and amino urea moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in simpler compounds.
Propiedades
Fórmula molecular |
C16H18N4O |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
[(Z)-(2-isoquinolin-1-ylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C16H18N4O/c17-16(21)20-19-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-18-15/h1-2,5-6,9-10,13H,3-4,7-8H2,(H3,17,20,21)/b19-14- |
Clave InChI |
RJVXCAXXHJEMMM-RGEXLXHISA-N |
SMILES isomérico |
C1CC/C(=N/NC(=O)N)/C(C1)C2=NC=CC3=CC=CC=C32 |
SMILES canónico |
C1CCC(=NNC(=O)N)C(C1)C2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)
![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)
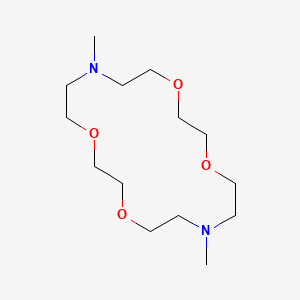
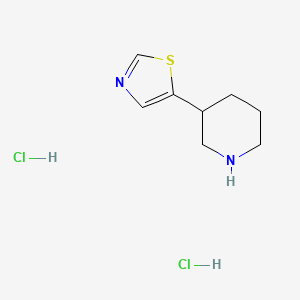
![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
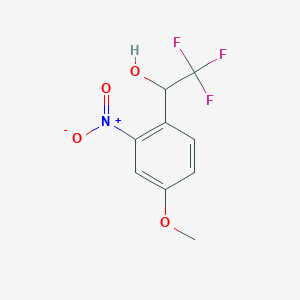

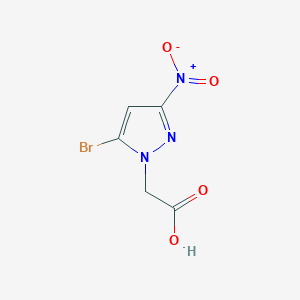


![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
